1,3-Diacetylbenzene

Descripción

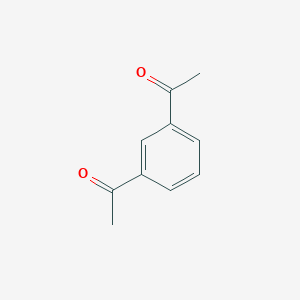

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHOFVSNWYPAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218060 | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-42-6 | |

| Record name | 1,3-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Diacetylbenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 1,3-diacetylbenzene, a valuable building block in medicinal chemistry and materials science, presents a notable challenge when approached via a direct Friedel-Crafts acylation of benzene (B151609). The strong deactivating nature of the initial acetyl group substituent effectively impedes a second electrophilic acylation of the aromatic ring. This technical guide elucidates the mechanistic basis for this obstacle and provides a detailed, multi-step synthetic pathway to circumvent this issue. The presented alternative route involves a sequence of Friedel-Crafts acylation, meta-selective bromination, carbonyl protection, Grignard reaction, oxidation, and deprotection to afford the target this compound. This guide offers comprehensive experimental protocols for each step, quantitative data where available, and visual diagrams to illustrate the reaction workflows and mechanisms, serving as a practical resource for researchers in organic synthesis and drug development.

The Challenge of Direct Diacylation: A Mechanistic Hurdle

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1] However, the direct diacylation of benzene to yield this compound is mechanistically challenging. The introduction of the first acetyl group deactivates the aromatic ring, making the second acylation step significantly more difficult.[2] The acetyl group is an electron-withdrawing group, which reduces the electron density of the benzene ring, rendering it less nucleophilic and thus less reactive towards further electrophilic aromatic substitution.[3]

Caption: The deactivating effect of the first acetyl group on the benzene ring, hindering a second Friedel-Crafts acylation.

A Viable Multi-Step Synthetic Pathway

To overcome the challenge of direct diacylation, a multi-step synthetic route is employed. This pathway strategically introduces the two acetyl groups through a series of reactions that bypass the deactivation issue. The overall workflow is depicted below.

Caption: Overall workflow for the multi-step synthesis of this compound from benzene.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This initial step involves the mono-acylation of benzene to form acetophenone.

Reaction: Benzene + Acetyl Chloride --(AlCl₃)--> Acetophenone

Experimental Protocol:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube, place anhydrous benzene and anhydrous aluminum chloride.[2]

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride dropwise from the dropping funnel with continuous stirring.[2]

-

After the addition is complete, heat the mixture to reflux at 60°C for approximately 30 minutes to complete the reaction.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a 5% sodium hydroxide (B78521) solution, and finally with water again.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain crude acetophenone.[2][4]

-

Purify the acetophenone by vacuum distillation.

| Parameter | Value | Reference |

| Benzene | 1 equivalent | [2] |

| Acetyl Chloride | 1 equivalent | [2] |

| Aluminum Chloride | >1 equivalent | [2] |

| Reaction Temperature | 60°C (reflux) | [1] |

| Reaction Time | 30 minutes | [1] |

| Expected Yield | ~75% | [5] |

Step 2: Bromination of Acetophenone to 3-Bromoacetophenone

The acetyl group is a meta-director, allowing for the selective bromination at the 3-position of the benzene ring.

Reaction: Acetophenone + Br₂ --(FeBr₃)--> 3-Bromoacetophenone

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a hydrogen bromide trap, place acetophenone and a catalytic amount of anhydrous ferric bromide.

-

Cool the flask in an ice bath.

-

Slowly add bromine dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 3-bromoacetophenone by vacuum distillation.[6]

| Parameter | Value | Reference |

| Acetophenone | 1 equivalent | [6] |

| Bromine | 1 equivalent | [6] |

| Ferric Bromide | Catalytic amount | [7] |

| Reaction Temperature | 0°C to room temperature | [6] |

| Expected Yield | 70-75% | [6] |

Step 3: Protection of the Carbonyl Group

To prevent the highly nucleophilic Grignard reagent from reacting with the ketone, the carbonyl group of 3-bromoacetophenone is protected as a cyclic acetal (B89532) using ethylene (B1197577) glycol.

Reaction: 3-Bromoacetophenone + Ethylene Glycol --(p-TsOH)--> 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (B503158)

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoacetophenone, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as toluene.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude protected product, which can often be used in the next step without further purification.

| Parameter | Value | Reference |

| 3-Bromoacetophenone | 1 equivalent | [8] |

| Ethylene Glycol | 1.2 equivalents | [8] |

| p-Toluenesulfonic Acid | Catalytic amount | [8] |

| Solvent | Toluene | [8] |

| Expected Yield | ~90% | [9] |

Step 4 & 5: Grignard Reaction and Addition to Acetaldehyde

The protected bromo-compound is converted to a Grignard reagent, which then reacts with acetaldehyde to form a secondary alcohol.

Reaction:

-

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane + Mg --> Grignard Reagent

-

Grignard Reagent + Acetaldehyde --> 1-(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)ethan-1-ol

Experimental Protocol:

-

Ensure all glassware is rigorously dried. In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.[10]

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane in anhydrous diethyl ether or THF.

-

Add a small amount of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance.[10]

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde in anhydrous ether dropwise.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude secondary alcohol.

| Parameter | Value | Reference |

| Protected Bromo-compound | 1 equivalent | [10] |

| Magnesium Turnings | 1.1 equivalents | [10] |

| Acetaldehyde | 1 equivalent | [12] |

| Solvent | Anhydrous Diethyl Ether or THF | [13] |

| Expected Yield | Typically high | General Grignard reaction knowledge |

Step 6: Oxidation of the Secondary Alcohol

The secondary alcohol is oxidized to a ketone to form the second acetyl group.

Reaction: 1-(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)ethan-1-ol --(Oxidizing Agent)--> 1-(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)ethanone

Experimental Protocol (using Pyridinium (B92312) Chlorochromate - PCC):

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758).

-

Add a solution of the secondary alcohol in dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected diacetylbenzene.

| Parameter | Value | Reference |

| Secondary Alcohol | 1 equivalent | [14] |

| Pyridinium Chlorochromate (PCC) | 1.5 equivalents | [14] |

| Solvent | Dichloromethane | [14] |

| Expected Yield | Typically >85% | [14] |

Note: Other oxidizing agents such as Swern oxidation or Dess-Martin periodinane can also be used.[14]

Step 7: Deprotection of the Acetal

The final step is the removal of the ethylene glycol protecting group to yield this compound.

Reaction: 1-(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)ethanone --(H₃O⁺)--> this compound

Experimental Protocol:

-

Dissolve the protected diacetylbenzene in a mixture of acetone (B3395972) and water.[15]

-

Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid.[15]

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Protected Diacetylbenzene | 1 equivalent | [15] |

| Acid Catalyst | Catalytic 2 M HCl | [15] |

| Solvent | Acetone/Water | [15] |

| Expected Yield | Typically high | [15] |

Conclusion

The synthesis of this compound from benzene via a direct Friedel-Crafts diacylation is not a practical approach due to the deactivating nature of the first introduced acetyl group. This guide provides a robust and reliable multi-step alternative that circumvents this inherent limitation. By employing a strategic sequence of well-established organic transformations—Friedel-Crafts acylation, meta-bromination, carbonyl protection, Grignard reaction, oxidation, and deprotection—researchers can successfully synthesize the target molecule. The detailed experimental protocols and tabulated data presented herein offer a comprehensive resource for scientists and professionals engaged in synthetic chemistry, particularly in the fields of drug discovery and materials science, where this compound serves as a key intermediate.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. cerritos.edu [cerritos.edu]

- 14. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,3-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-diacetylbenzene. The information contained herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and analytical chemistry in the accurate identification and characterization of this compound. This document details the expected proton chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring a high-quality ¹H NMR spectrum.

Introduction to the ¹H NMR Spectroscopy of this compound

This compound is a symmetrical aromatic ketone with the chemical formula C₁₀H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two acetyl groups at the meta positions. The analysis of its ¹H NMR spectrum is a fundamental step in its structural elucidation and purity assessment. The spectrum is characterized by distinct signals corresponding to the aromatic and methyl protons. Due to the symmetry of the molecule, the four protons on the benzene ring are not all chemically equivalent, leading to a complex and informative splitting pattern in the aromatic region of the spectrum. The two methyl groups, being chemically equivalent, give rise to a single, sharp signal.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These values are based on established principles of NMR spectroscopy and data from analogous compounds. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.45 | Singlet (or Triplet, t) | - (or J ≈ 1.5 Hz) | 1H |

| H-4 / H-6 | ~8.15 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | 2H |

| H-5 | ~7.65 | Triplet (t) | J ≈ 7.8 Hz | 1H |

| -COCH₃ | ~2.65 | Singlet (s) | - | 6H |

Analysis of Spectral Features

The ¹H NMR spectrum of this compound presents a set of characteristic signals that can be logically assigned to the different protons in the molecule.

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.

-

The proton at the C-2 position (H-2), situated between the two electron-withdrawing acetyl groups, is the most deshielded and is expected to appear as a singlet or a narrow triplet due to small meta-coupling to H-4 and H-6.

-

The protons at the C-4 and C-6 positions (H-4 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a doublet of doublets, resulting from ortho-coupling with H-5 and meta-coupling with H-2.

-

The proton at the C-5 position (H-5) is expected to be a triplet due to ortho-coupling with the two equivalent protons at C-4 and C-6.

-

-

Methyl Protons (-COCH₃): The six protons of the two equivalent acetyl groups are not coupled to any other protons and therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 2.65 ppm. The integration of this peak corresponds to six protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

4.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Number of Scans (NS): 16-32 (to achieve a good signal-to-noise ratio)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 12-16 ppm

-

Pulse Angle: 30-45 degrees

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Visualization of Proton Relationships

The logical relationships and coupling interactions between the protons of this compound can be visualized using the following diagram.

Caption: Coupling relationships of protons in this compound.

This diagram illustrates the through-bond coupling interactions between the aromatic protons. The solid lines represent the stronger ortho-coupling, while the dashed lines indicate the weaker meta-coupling. The methyl protons do not show any coupling.

References

13C NMR Chemical Shifts of 1,3-Diacetylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-diacetylbenzene. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a structural diagram with carbon atom assignments for clear interpretation. This document is intended to serve as a valuable resource for researchers in organic chemistry, spectroscopy, and medicinal chemistry who utilize 13C NMR for structural elucidation and molecular characterization.

Molecular Structure and Carbon Numbering

To facilitate the assignment of 13C NMR signals, the carbon atoms of this compound are numbered according to IUPAC nomenclature. The diagram below illustrates the molecular structure and the corresponding numbering scheme.

Caption: Molecular structure of this compound with IUPAC numbering.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the different carbon environments within the molecule. The chemical shifts are influenced by factors such as hybridization, electron density, and proximity to electronegative atoms. The data presented below was acquired in deuterated chloroform (B151607) (CDCl3).

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | Assignment Rationale |

| C7, C9 | 197.7 | Singlet (s) | Carbonyl carbons, highly deshielded due to the electronegative oxygen atom. |

| C1, C3 | 137.9 | Singlet (s) | Aromatic carbons directly attached to the acetyl groups (ipso-carbons). |

| C5 | 133.0 | Doublet (d) | Aromatic C-H carbon para to one acetyl group and ortho to the other. |

| C2 | 129.2 | Doublet (d) | Aromatic C-H carbon ortho to one acetyl group and meta to the other. |

| C4, C6 | 128.8 | Doublet (d) | Aromatic C-H carbons meta to the acetyl groups. |

| C8, C10 | 26.8 | Quartet (q) | Methyl carbons of the acetyl groups. |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-quality proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The CDCl3 serves as the solvent and provides the deuterium (B1214612) lock signal for the NMR spectrometer. CDCl3 typically contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl3.

-

Tuning and Matching: Tune and match the 13C probe to the sample. This ensures efficient transfer of radiofrequency power.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp spectral lines.

-

Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Width (P1): Calibrate a 30° or 90° pulse. A 30° pulse allows for a shorter relaxation delay.

-

Spectral Width (SW): Set a spectral width of approximately 200-220 ppm to encompass the expected chemical shift range (from ~0 to 200 ppm).

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): Use a relaxation delay of 2 seconds. While quaternary carbons relax more slowly, this delay is often a good compromise between signal intensity and experiment time for a general spectrum.[1]

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For the specified sample concentration, 128 to 512 scans are typically adequate.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.[2]

-

Peak Picking and Integration: Identify the peaks and list their chemical shifts. While integration in 13C NMR is not always straightforwardly quantitative without specific experimental setups, it can give a rough idea of the relative number of carbons.[3]

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting a 13C NMR spectrum follows a logical sequence, from sample preparation to final structural assignment.

Caption: Workflow for 13C NMR spectral acquisition and analysis.

References

An In-Depth Technical Guide to the FTIR Spectrum and Functional Groups of 1,3-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,3-diacetylbenzene. The document details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for obtaining the spectrum, and presents the data in a clear, tabular format for ease of reference.

Molecular Structure and Functional Groups

This compound is an aromatic ketone with the chemical formula C₁₀H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two acetyl groups at the meta positions. The key functional groups present in this molecule are:

-

Aromatic Ring (1,3-disubstituted): The benzene ring gives rise to characteristic C-H and C=C stretching and bending vibrations.

-

Ketone (C=O): The two carbonyl groups are conjugated with the aromatic ring, which influences their characteristic stretching frequency.

-

Methyl (C-H): The methyl groups of the acetyl moieties exhibit typical aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

The following protocol outlines the Attenuated Total Reflectance (ATR) method for obtaining the FTIR spectrum of a solid sample like this compound. This method is often preferred for its minimal sample preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide (B1212193) crystal)

-

This compound (solid sample)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with a suitable solvent to remove any residues.

-

Allow the solvent to fully evaporate.

-

Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the obtained spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the wavenumbers of the absorption peaks and correlate them with the functional groups of this compound.

-

-

Cleaning:

-

Release the pressure clamp and remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a solvent and lint-free wipes to prepare for the next measurement.

-

FTIR Spectrum Analysis and Data Presentation

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. The conjugation of the carbonyl groups with the aromatic ring notably influences the position of the C=O stretching vibration, shifting it to a lower wavenumber compared to non-conjugated ketones.

The logical relationship between the functional groups of this compound and their expected FTIR absorption regions is illustrated in the diagram below.

The quantitative data extracted from the FTIR spectrum of this compound is summarized in the table below. This table provides the wavenumber, intensity, and functional group assignment for the major absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3070 | Weak | Aromatic C-H | Stretching |

| ~2960, ~2870 | Medium | Methyl C-H | Asymmetric & Symmetric Stretching |

| ~1685 | Strong | Aromatic Ketone C=O | Stretching |

| ~1600, ~1580, ~1475 | Medium | Aromatic C=C | Ring Stretching |

| ~1420 | Medium | Methyl C-H | Asymmetric Bending |

| ~1360 | Medium | Methyl C-H | Symmetric Bending |

| ~1260 | Strong | Aryl-C(=O) | Stretching |

| ~890, ~790, ~680 | Strong | Aromatic C-H | Out-of-Plane Bending (1,3-disubstitution) |

Detailed Interpretation of the FTIR Spectrum

-

C-H Stretching Vibrations: The spectrum exhibits weak to medium bands above 3000 cm⁻¹ (around 3070 cm⁻¹), which are characteristic of the C-H stretching vibrations of the aromatic ring.[1] Below 3000 cm⁻¹, the absorptions corresponding to the asymmetric and symmetric stretching of the methyl C-H bonds are observed.[2]

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption peak is observed around 1685 cm⁻¹. This is characteristic of the C=O stretching vibration of a ketone. The position of this band is lower than that of a typical saturated ketone (around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the π-electron system of the benzene ring.[3][4] This conjugation delocalizes the electron density, slightly weakening the C=O double bond and thus lowering the frequency of its stretching vibration.[5]

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.[1][6] Typically, multiple bands of medium intensity are observed in this region.

-

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the C-H bonds provide valuable structural information. The bands for methyl C-H bending are found around 1420 cm⁻¹ and 1360 cm⁻¹. The strong absorptions in the fingerprint region, particularly between 900 cm⁻¹ and 675 cm⁻¹, are characteristic of the C-H out-of-plane bending of the substituted benzene ring. The specific pattern of these bands can confirm the 1,3- (or meta-) substitution pattern of the aromatic ring.[7]

-

Aryl-Ketone C-C Stretching: A strong band around 1260 cm⁻¹ can be attributed to the stretching vibration of the bond between the aromatic carbon and the carbonyl carbon.

This detailed analysis of the FTIR spectrum of this compound, supported by the provided data and experimental protocol, serves as a valuable resource for researchers in the fields of chemistry and drug development for the identification and characterization of this and similar aromatic ketone compounds.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Solubility of 1,3-Diacetylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diacetylbenzene, a key intermediate in various synthetic processes. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on collating existing qualitative information, presenting a general experimental framework for determining precise solubility, and offering a logical workflow for solubility assessment.

Qualitative Solubility Data

This compound is a solid at room temperature, with a melting point in the range of 28-32 °C.[1][2] Qualitative assessments from various chemical suppliers indicate its solubility in several common organic solvents. This information is summarized in the table below. It is important to note that these are general statements and do not provide concentration or temperature specifics.

| Solvent Name | Solvent Type | Reported Solubility |

| Ethanol | Alcohol | Soluble[2][3][4][5] |

| Benzene | Aromatic Hydrocarbon | Soluble[2][3][4][5] |

| Chloroform | Halogenated Hydrocarbon | Soluble[2][3][4][5] |

The structural isomer, 1,2-diacetylbenzene, has also been noted to have limited publicly available quantitative solubility data, with its solubility in dichloromethane (B109758) being one of the few reported instances, albeit without specified temperature conditions.[6] This suggests a broader data gap for diacetylbenzene isomers. Given that like dissolves like, it can be inferred that this compound, an aromatic ketone, will exhibit some degree of solubility in other polar aprotic and aromatic solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a robust framework. This protocol is adapted from general procedures for determining the solubility of organic compounds.[6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The undissolved solid should be clearly visible.

-

Add a known volume of the chosen solvent to the vial.

-

Add a magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, cease stirring and allow the excess solid to settle for several hours at the constant temperature.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed container. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.

Caption: Workflow for solubility assessment of this compound.

References

An In-depth Technical Guide to the Melting and Boiling Points of 1,3-Diacetylbenzene

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 1,3-diacetylbenzene. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies for the characterization of this compound.

Introduction to this compound

This compound, also known as m-diacetylbenzene, is an organic compound with the chemical formula C₁₀H₁₀O₂. It is a diketone where two acetyl groups are attached to a benzene (B151609) ring at the meta positions. The physical state of this compound at room temperature is a solid, appearing as clear to light yellow crystals.[1][2] Understanding its melting and boiling points is crucial for its purification, handling, and application in various chemical syntheses.

Physical Properties of this compound

The melting and boiling points of this compound are key indicators of its purity. A sharp melting point range typically signifies a high degree of purity. The boiling point, particularly under reduced pressure, is essential for purification via vacuum distillation.

| Physical Property | Value | Conditions |

| Melting Point | 28-37 °C | Atmospheric Pressure[1][3] |

| Boiling Point | 150-155 °C | 15 mmHg[1][3] |

Experimental Protocols for Determination of Physical Properties

The following sections describe detailed, standard methodologies for the experimental determination of the melting and boiling points of this compound.

This protocol outlines the determination of the melting point range of this compound using a melting point apparatus with a heated metal block.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate is initially applied to quickly determine an approximate melting range. This provides a target for a more precise measurement.

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 10-15 °C below the approximate melting point. A new sample is then heated at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

This protocol describes the determination of the boiling point of this compound using a micro-boiling point method with a Thiele tube, which is suitable for small sample quantities and for measurements at reduced pressure.

Apparatus and Materials:

-

Thiele tube

-

Heat-resistant mineral oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A few drops of molten this compound are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards, submerged in the liquid sample.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

-

Pressure Reduction: The Thiele tube is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mmHg), as measured by a manometer.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. As the temperature increases, trapped air will be expelled from the inverted capillary tube.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point at the recorded pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 1,3-Diacetylbenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-diacetylbenzene and select derivatives. The following sections detail the crystallographic parameters, experimental protocols for synthesis and structure determination, and a generalized workflow for X-ray crystallography. This document is intended to serve as a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystal Structure of this compound

This compound (m-diacetylbenzene) is a fundamental aromatic ketone that serves as a versatile building block in organic synthesis. Its crystal structure has been determined by X-ray diffraction and is publicly available in the Crystallography Open Database (COD).

Crystallographic Data

The crystallographic data for this compound provides a quantitative description of its solid-state arrangement. These parameters are essential for understanding the molecule's packing and intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | a = 8.7157(5) Å, α = 90° |

| b = 6.7991(3) Å, β = 101.692(6)° | |

| c = 12.3904(7) Å, γ = 90° | |

| Unit Cell Volume | 719.01(7) ų |

| Z Value | 4 |

| Temperature | 100 K |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| COD ID | 3000589 |

Table 1: Crystallographic Data for this compound.

Crystal Structures of this compound Derivatives

The structural motifs of this compound can be modified to create a variety of derivatives with distinct chemical and physical properties. This section examines the crystal structures of two such derivatives: a 1,3-dioxane (B1201747) derivative and a cocrystal with 1,4-diethynylbenzene.

1,3-Dioxane Derivative

Cocrystal with 1,4-Diethynylbenzene

Cocrystallization of this compound with other molecules can lead to new crystalline forms with tailored properties. An example is the 1:1 cocrystal with 1,4-diethynylbenzene. This cocrystal is held together by strong, nonconventional alkyne-carbonyl C-H···O hydrogen bonds.

| Interaction | Parameter | Value |

| C-H···O Hydrogen Bond | Angle | 171.8 (16)° |

| H···O Distance | 2.200 (19) Å | |

| C···O Distance | 3.139 (2) Å |

Table 2: Key Intermolecular Interactions in the this compound:1,4-Diethynylbenzene Cocrystal.[1]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of crystallographic studies. This section outlines the general procedures for the synthesis of this compound and the determination of its crystal structure.

Synthesis of this compound

Several synthetic routes to this compound have been established. One common method involves the oxidation of 1,3-diethylbenzene.

Procedure:

-

Oxidation: 1,3-Diethylbenzene is oxidized using a suitable oxidizing agent, such as potassium permanganate (B83412) or a catalytic amount of a transition metal salt with a co-oxidant like N-hydroxyphthalimide in the presence of air or oxygen.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as a mixture of pyridine (B92270) and water or acetic acid, at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid manganese dioxide is filtered off. The filtrate is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure crystals of this compound.

Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of steps, from crystal selection to data analysis.

Methodology:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a compound like this compound.

References

Reactivity of Carbonyl Groups in 1,3-Diacetylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Diacetylbenzene is a symmetrical aromatic diketone that serves as a versatile building block in organic synthesis.[1][2][3][4][5] Its utility is fundamentally linked to the reactivity of its two carbonyl groups. This technical guide provides an in-depth analysis of the factors governing this reactivity, strategies for selective functionalization, and detailed experimental protocols relevant to synthetic and medicinal chemistry.

Core Principles of Reactivity

The two acetyl groups in this compound are positioned meta to each other on the benzene (B151609) ring. This symmetrical arrangement has key implications for their reactivity:

-

Electronic Equivalence: Unlike ortho or para isomers, the meta positioning prevents direct resonance-based electronic communication between the two carbonyl groups. One acetyl group is a deactivating group for electrophilic aromatic substitution, but its electron-withdrawing inductive effect on the other carbonyl group is minimal due to the distance.[6] Consequently, the two carbonyl carbons possess nearly identical electrophilicity and are, for practical purposes, electronically equivalent.

-

Steric Equivalence: The molecule is symmetrical, meaning both carbonyl groups are equally accessible to incoming nucleophiles. There is no inherent steric hindrance favoring one site over the other.[7]

Given this equivalence, reactions with a nucleophile typically result in a statistical mixture of products: the mono-adduct, the di-adduct, and unreacted starting material. Achieving selective mono-functionalization is therefore the primary challenge and a key focus of synthetic strategies involving this molecule.

Logical Relationship: Reactivity Equivalence

Caption: Factors leading to the equivalent reactivity of the carbonyls.

Strategies for Selective Mono-Functionalization

Controlling the reaction to favor the formation of a single mono-substituted product is crucial for the use of this compound as a synthetic intermediate. The primary strategies involve careful control of stoichiometry and reaction conditions.

2.1. Stoichiometric Control

The most straightforward approach is to use a sub-stoichiometric amount of the nucleophile or reducing agent (typically 0.9 to 1.1 equivalents). This maximizes the formation of the mono-adduct while minimizing the di-adduct. However, this inevitably leaves unreacted starting material, necessitating careful purification, often by column chromatography.

2.2. Reduction Reactions

Selective mono-reduction to the corresponding alcohol, 1-(3-acetylphenyl)ethanol, is a common transformation.

-

Sodium Borohydride (B1222165) (NaBH₄): As a mild reducing agent, NaBH₄ is well-suited for this purpose.[8] Performing the reaction at low temperatures (e.g., 0 °C to room temperature) and with slow, portion-wise addition of NaBH₄ allows for greater control and improved yields of the mono-reduced product.

-

Luche Reduction: The combination of NaBH₄ with a lanthanide salt like cerium(III) chloride (CeCl₃) can enhance selectivity in dicarbonyl reductions, particularly for differentiating between ketones and aldehydes.[9] While this compound contains two identical ketones, the principle of using carefully controlled conditions remains relevant.

Workflow: Selective Mono-Reduction

Caption: Experimental workflow for the selective mono-reduction of this compound.

2.3. Oximation

The formation of an oxime is another common derivatization of carbonyl groups. Selective mono-oximation can be achieved under controlled conditions.

-

Hydroxylamine (B1172632) Hydrochloride: Reacting this compound with one equivalent of hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (like sodium acetate) or a mild acid catalyst can yield the mono-oxime.[10]

Quantitative Data on Selective Reactions

While extensive kinetic studies comparing the two carbonyls are scarce due to their equivalence, product distribution data from controlled reactions provide quantitative insight. The table below summarizes expected outcomes from a selective mono-reduction.

| Reagent (Equivalents) | Product | Typical Yield Range (%) | Byproducts | Separation Method |

| NaBH₄ (1.0) | 1-(3-acetylphenyl)ethanol | 40 - 60% | Diol, Starting Material | Column Chromatography |

| NH₂OH·HCl (1.0) | 1-(3-(1-(hydroxyimino)ethyl)phenyl)ethan-1-one | 50 - 70% | Dioxime, Starting Material | Recrystallization / Chromatography |

Note: Yields are highly dependent on specific reaction conditions (temperature, reaction time, rate of addition) and the efficiency of purification.

Experimental Protocols

Protocol 1: Selective Mono-Reduction of this compound with Sodium Borohydride

This protocol details a standard laboratory procedure for the selective mono-reduction.

Materials:

-

This compound (C₁₀H₁₀O₂)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: Dissolve this compound (e.g., 1.0 g, 6.17 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add sodium borohydride (e.g., 0.23 g, 6.17 mmol, 1.0 eq.) to the stirred solution in small portions over a period of 20-30 minutes. Ensure the temperature remains below 10 °C.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The mono-alcohol product will have an Rf value between the starting material and the more polar diol byproduct. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is mostly consumed, slowly add 1 M HCl (10 mL) dropwise to the cold reaction mixture to quench the excess NaBH₄ and neutralize the sodium methoxide (B1231860) formed.

-

Workup: Remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

-

Purification: Purify the crude mixture by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the unreacted starting material, the desired mono-alcohol, and the diol byproduct.

Reaction Pathway: Statistical Product Distribution

Caption: Theoretical product distribution from a 1:1 reaction.

Applications in Drug Development and Synthesis

The ability to selectively functionalize one of the two carbonyl groups makes this compound a valuable scaffold. The resulting mono-functionalized intermediates, such as 1-(3-acetylphenyl)ethanol or its corresponding oxime, possess two distinct reactive sites. This allows for orthogonal chemical modifications, enabling the synthesis of complex molecules. These intermediates are precursors for:

-

Heterocyclic Compounds: The remaining carbonyl and the newly introduced functional group can be used to construct heterocyclic rings, which are privileged structures in medicinal chemistry.

-

Polyfunctional Linkers: In drug-conjugate chemistry or materials science, the differentiated functional groups can serve as attachment points for different molecular entities.

-

Building Blocks for APIs: As a versatile benzene-1,3-disubstituted building block, it is used in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[11][12]

Conclusion

The two carbonyl groups of this compound exhibit nearly identical reactivity due to the molecule's symmetrical, meta-substituted structure. This presents a synthetic challenge that is overcome by precise stoichiometric control and carefully managed reaction conditions. Mastery of selective mono-functionalization techniques, particularly mono-reduction, unlocks the potential of this molecule as a versatile and valuable building block for researchers in organic synthesis, materials science, and drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H10O2 | CID 23229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acs.org [acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. nbinno.com [nbinno.com]

- 12. CN102643181A - Synthesis method of 1,3-diacetyl benzene - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of 1,3-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 1,3-diacetylbenzene. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and stability assessment of this compound.

Chemical and Physical Properties

This compound, also known as m-diacetylbenzene, is an aromatic ketone with the chemical formula C₁₀H₁₀O₂. It is a solid at room temperature and possesses properties that necessitate careful consideration of its storage and handling to maintain its integrity and purity over time.

Recommended Storage Conditions and Incompatibilities

To ensure the long-term stability of this compound, it is crucial to adhere to appropriate storage conditions and be aware of its incompatibilities. The following table summarizes the recommended storage conditions and materials to avoid, based on publicly available safety data sheets.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Some suppliers recommend refrigeration at 2-8°C. | [1][2] |

| Atmosphere | Store in a dry and well-ventilated place. | [1] |

| Container | Keep container tightly closed. | [1] |

| Light | While specific data is limited, it is good practice to protect from light. | General good laboratory practice |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1][3] |

| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) can form. | [1][3] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the public domain, potential degradation pathways can be inferred based on the chemical reactivity of aromatic ketones. The primary routes of degradation are likely to be oxidation and photodegradation.

Oxidative Degradation

Aromatic ketones are generally resistant to mild oxidation. However, in the presence of strong oxidizing agents, the acetyl side chains could potentially be oxidized. A plausible, though aggressive, oxidation pathway is the Baeyer-Villiger oxidation, which would convert the ketones to esters. Given the presence of two acetyl groups, this could lead to a mixture of mono- and di-ester products.

Photodegradation

Aromatic ketones are known to absorb UV radiation, which can lead to photochemical reactions. Upon absorption of light, the ketone can be excited to a triplet state, making it a potent one-electron oxidant. This can initiate radical reactions, potentially leading to the formation of hydroxylated species or other complex degradation products. For example, acetophenone, a simpler aromatic ketone, is known to undergo photodegradation.

The following diagram illustrates the hypothesized degradation pathways for this compound.

Caption: Hypothesized degradation pathways for this compound.

Stability Assessment: Experimental Protocols

To experimentally determine the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose.

General Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of a chemical compound like this compound.

Caption: A general workflow for assessing the stability of a chemical compound.

Proposed HPLC Method for Stability Testing

A reverse-phase HPLC method with UV detection would be suitable for separating this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

A suitable gradient could be starting from 30% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Proposed GC Method for Stability Testing

Gas chromatography can also be used, particularly for assessing purity and identifying volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 300°C.

-

Sample Preparation: Dissolve the sample in a volatile solvent like acetone (B3395972) or dichloromethane.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to intentionally induce degradation.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 80°C for 48 hours.

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Samples from these studies should be analyzed using the developed analytical method to ensure that any degradation products are well-separated from the parent compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container. It is crucial to avoid contact with strong oxidizing agents and strong bases. While specific degradation pathways have not been extensively studied, oxidation and photodegradation are the most likely routes of decomposition. For critical applications, it is recommended to perform stability studies using validated analytical methods, such as HPLC or GC, to establish a suitable shelf-life and ensure the purity of the material over time.

References

A Comprehensive Technical Guide to 1,3-Diacetylbenzene for Chemical Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 1,3-diacetylbenzene, a key intermediate in organic synthesis and a valuable tool in structure-activity relationship studies.

Core Chemical Identifiers and Properties

This compound, a symmetrical aromatic ketone, serves as a fundamental building block in various synthetic pathways. Its chemical identity is established by the following identifiers:

The compound's physicochemical properties are summarized in the table below, providing a critical resource for its application in experimental settings.

| Property | Value | Source |

| Melting Point | 28-32 °C | [3][4] |

| Boiling Point | 150-155 °C at 15 mmHg | [3] |

| Flash Point | 113 °C (closed cup) | [5] |

| logP | 1.43 | [1][4] |

| Solubility | Soluble in ethanol, benzene (B151609), chloroform. Practically insoluble in water. | [1][3] |

| Appearance | Clear, slightly yellow liquid after melting; light yellow crystalline solid. | [3][5] |

Spectroscopic Data for Structural Elucidation

Accurate structural confirmation of this compound is crucial for its use in synthesis and biological studies. The following table summarizes its key spectroscopic data.

| Technique | Data Highlights |

| ¹H NMR | Provides information about the chemical environment and connectivity of the protons. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| Infrared (IR) | Identifies the functional groups present in a molecule through their characteristic vibrational frequencies. A strong absorption band characteristic of the C=O (ketone) stretch is expected around 1700-1720 cm⁻¹. |

| Mass Spec (MS) | Provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak [M]⁺ would be observed at m/z = 162. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through several routes. Below are two detailed experimental protocols for its preparation.

Protocol 1: Synthesis from Isophthaloyl Chloride and Diethyl Malonate

This method involves the condensation of isophthaloyl chloride with diethyl malonate followed by hydrolysis and decarboxylation.

Step 1: Condensation Reaction

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve diethyl malonate in a suitable solvent (e.g., toluene).

-

Cool the solution to between -20°C and 0°C.

-

Slowly add a strong base (e.g., sodium hydride). Stir the mixture for 30-60 minutes at this temperature.

-

Add a solution of isophthaloyl chloride in the same solvent dropwise, maintaining the temperature between -20°C and 0°C. Continue stirring for 1-2 hours.

-

Allow the reaction mixture to warm to 15-30°C and stir for an additional 2-3 hours to yield the condensation product.

Step 2: Hydrolysis and Decarboxylation

-

To the resulting condensation product, add water and an acid (e.g., sulfuric acid, hydrochloric acid) to adjust the pH to 1-2.

-

Heat the mixture to 60-130°C and reflux for 10-20 hours to effect deacidification.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Protocol 2: Multi-step Synthesis from Benzene

This synthetic route is necessary because the acetyl group is strongly deactivating, preventing a second Friedel-Crafts acylation on acetophenone.[6]

Step 1: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane), add acetyl chloride at 0°C.

-

Add benzene dropwise to the mixture, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours to produce acetophenone.

Step 2: Bromination

-

To the acetophenone, add bromine and a Lewis acid catalyst (e.g., ferric bromide). The acetyl group is a meta-director, leading to the formation of 3-bromoacetophenone.

Step 3: Protection of the Carbonyl Group

-

Protect the ketone in 3-bromoacetophenone by reacting it with ethylene (B1197577) glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form a cyclic acetal (B89532). This protecting group is stable under the basic conditions of the subsequent Grignard reaction.

Step 4: Grignard Reaction and Oxidation

-

Treat the protected 3-bromoacetophenone with magnesium turnings in anhydrous ether to form the Grignard reagent.

-

React the Grignard reagent with acetaldehyde (B116499) to form a secondary alcohol.

-

Oxidize the secondary alcohol to a ketone using a mild oxidizing agent like manganese dioxide.

Step 5: Deprotection

-

Remove the acetal protecting group by treating the product with aqueous acid (e.g., HCl) to yield this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of various bioactive molecules and complex organic structures.

-

Synthesis of HIV-1 Integrase Inhibitors: It has been used in the preparation of geometrically and conformationally restrained cinnamoyl compounds which have been evaluated as inhibitors of HIV-1 integrase.

-

Preparation of Polyhydroxylated Analogs: This compound serves as a starting material for the synthesis of polyhydroxylated analogs, which are of interest in medicinal chemistry.[3]

-

Intermediate in Organic Synthesis: It is an important raw material and intermediate for a wide range of organic transformations.[3]

Structure-Toxicity Relationship: The Significance of Isomerism

A critical aspect for drug development professionals is the differential toxicity between isomers. While the gamma-diketone 1,2-diacetylbenzene (B1203430) is known to induce neuropathological changes, the delta-diketone this compound does not exhibit this neurotoxicity. This highlights a crucial structure-activity relationship where the relative positions of the acetyl groups dictate the biological activity.

Visualizing Synthetic and Logical Pathways

To further elucidate the information presented, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a critical logical relationship.

Caption: A multi-step synthetic workflow for the preparation of this compound starting from benzene.

Caption: A diagram illustrating the contrasting neurotoxic effects of 1,2- and this compound.

References

- 1. Showing Compound this compound (FDB004377) - FooDB [foodb.ca]

- 2. This compound | C10H10O2 | CID 23229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6781-42-6 [chemicalbook.com]

- 4. This compound | CAS#:6781-42-6 | Chemsrc [chemsrc.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. m.youtube.com [m.youtube.com]

A Researcher's Guide to Procuring High-Purity 1,3-Diacetylbenzene

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of reputable suppliers for research-grade 1,3-diacetylbenzene, detailed purchasing considerations, and essential protocols for its handling and use.

Selecting a Supplier for High-Purity this compound

The selection of a chemical supplier should be a meticulous process, balancing purity, cost, availability, and the quality of documentation. For this compound (CAS No. 6781-42-6), a key intermediate in various synthetic and developmental pathways, several reputable vendors cater to the research community.

A comparative analysis of prominent suppliers reveals variations in offered purity and pricing. It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) for specific batches to understand the impurity profile, as this can significantly impact experimental outcomes.

Supplier and Product Comparison

| Supplier | Product Name | Stated Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (MilliporeSigma) | This compound | 97% | Crystals | 2-8°C[1][2][3] |

| Thermo Scientific Chemicals | This compound | 99% | Liquid after melting | Room Temperature |

| TCI America | This compound | >98.0% (GC) | Solid | Refrigerated (0-10°C)[4] |

| Santa Cruz Biotechnology | This compound | ≥97% | - | - |

| Oakwood Chemical | This compound | - | - | - |

Note: Pricing and availability are subject to change and may require account registration on supplier websites. Researchers are encouraged to request quotes for the most current information.

Experimental Protocols